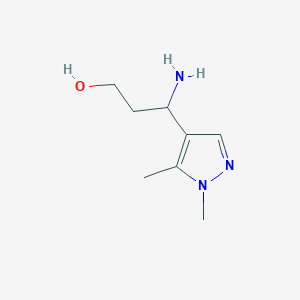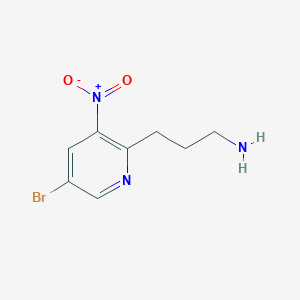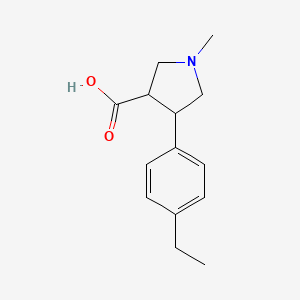![molecular formula C9H8N2O2S B13609056 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves the reaction of 2-aminothiazoles with phenacyl bromides. This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone, and ethanol . Microwave irradiation and the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst have also been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
- 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Eigenschaften
Molekularformel |
C9H8N2O2S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(2-3-8(12)13)11-4-5-14-9(11)10-6/h2-5H,1H3,(H,12,13)/b3-2+ |
InChI-Schlüssel |
YRDVZTQNUFRRFR-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)O |
Kanonische SMILES |
CC1=C(N2C=CSC2=N1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



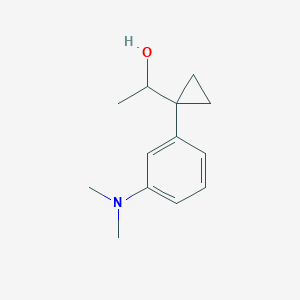
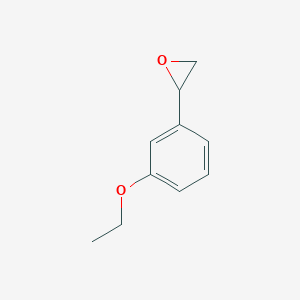
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)


